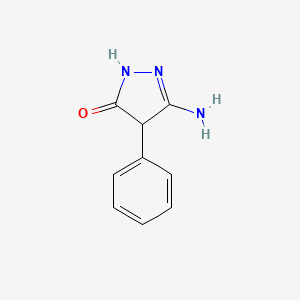

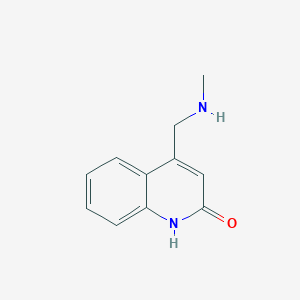

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

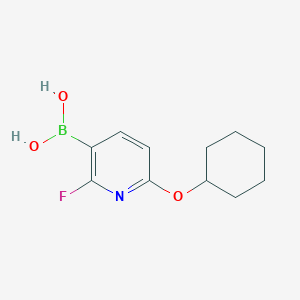

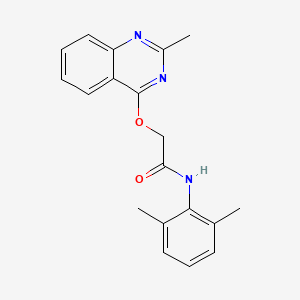

“3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H11N3. It is also known by other names such as 1H-Pyrazol-3-amine, 4,5-dihydro-1-phenyl-, Pyrazolidine, 3-imino-1-phenyl-, and 1-Fenyl-3-aminopyrazolin .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The compound is a cream to yellow solid with a melting point of 165.5-171.5°C . Its molecular weight is 161.2037 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Drug Discovery

In pharmaceutical research, derivatives of 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one have been synthesized and studied for their potential in drug discovery. For instance, spectroscopic and structural investigations have revealed the pharmaceutical importance of related compounds in drug discovery, particularly through molecular docking studies which explore their binding modes to target enzymes involved in multidrug resistance (Ratnesh Kumar et al., 2020). Moreover, synthesized Schiff base compounds derived from this compound have shown potential as corrosion inhibitors for steel in acidic conditions, indicating a broader chemical utility (K. C. Emregül & M. Hayvalı, 2006).

Material Science and Corrosion Inhibition

The compound and its derivatives have been researched for their applications in materials science, particularly in corrosion inhibition. Studies have demonstrated their effectiveness as corrosion inhibitors for steel, providing insights into their adsorption properties and suggesting potential industrial applications (R. A. Abdel Hameed et al., 2020).

Chemical Sensing

In chemical sensing, specific derivatives of this compound have been utilized as fluorescent chemosensors for the selective and sensitive detection of metal ions. Their ability to act as off–on type fluorescent chemosensors highlights their significance in analytical chemistry and environmental monitoring (A. Asiri et al., 2018).

Environmental Applications

Additionally, the compound's derivatives have found use in environmental applications, such as in the development of membrane sensors for the selective detection of ions in biological and environmental samples. This underscores its utility in addressing environmental pollution and monitoring (H. Zamani et al., 2009).

Wirkmechanismus

While the specific mechanism of action for “3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” is not explicitly mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-phenyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-7(9(13)12-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNNDXMUSRJAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=NNC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)

![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)